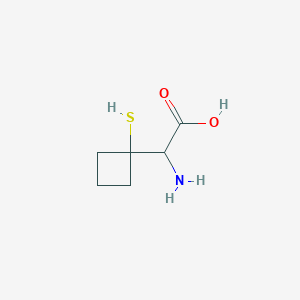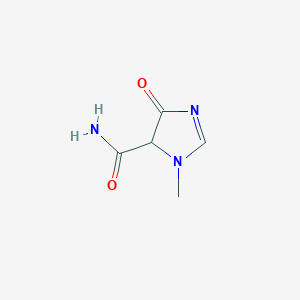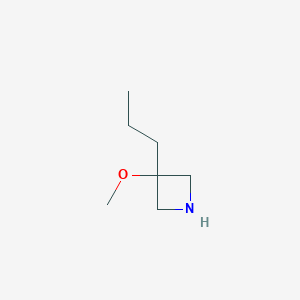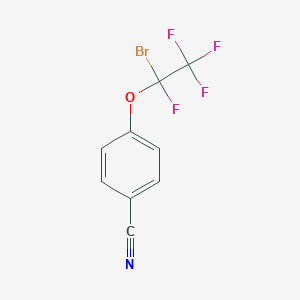
N1,N1-Dibenzylcyclobutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dibenzylcyclobutane-1,3-diamine: is an organic compound characterized by a cyclobutane ring substituted with two benzylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing N1,N1-Dibenzylcyclobutane-1,3-diamine involves the reductive amination of cyclobutane-1,3-dione with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
-
Nucleophilic Substitution: : Another approach involves the nucleophilic substitution of cyclobutane-1,3-dibromide with benzylamine. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to scale up the reductive amination process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N1,N1-Dibenzylcyclobutane-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of cyclobutane-1,3-dione derivatives.
-
Reduction: : The compound can be reduced to form cyclobutane-1,3-diamine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the benzylamine groups, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
Oxidation: Cyclobutane-1,3-dione derivatives
Reduction: Cyclobutane-1,3-diamine derivatives
Substitution: Various N-substituted cyclobutane-1,3-diamine derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1,N1-Dibenzylcyclobutane-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of its activity as an inhibitor or modulator of various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which N1,N1-Dibenzylcyclobutane-1,3-diamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. In materials science, its reactivity can be harnessed to create polymers with desired mechanical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the benzyl groups, leading to different reactivity and applications.
N1,N1-Dimethylcyclobutane-1,3-diamine: Substituted with methyl groups instead of benzyl groups, affecting its steric and electronic properties.
N1,N1-Dibenzylcyclopentane-1,3-diamine: Contains a cyclopentane ring instead of a cyclobutane ring, altering its conformational flexibility and reactivity.
Uniqueness
N1,N1-Dibenzylcyclobutane-1,3-diamine is unique due to its combination of a cyclobutane ring and benzylamine groups. This structure imparts specific steric and electronic properties that influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C18H22N2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-N,1-N-dibenzylcyclobutane-1,3-diamine |
InChI |
InChI=1S/C18H22N2/c19-17-11-18(12-17)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 |
Clave InChI |
IQXVJOQDNCKLMY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)

![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)

![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)

![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)

![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)

